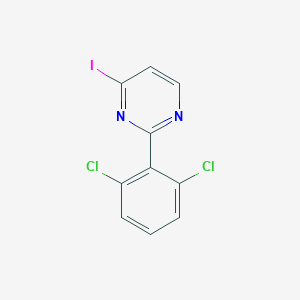

2-(2,6-Dichlorophenyl)-4-iodopyrimidine

Description

2-(2,6-Dichlorophenyl)-4-iodopyrimidine is a halogenated pyrimidine derivative characterized by a 2,6-dichlorophenyl group at position 2 and an iodine atom at position 4 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds widely studied for their roles in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H5Cl2IN2 |

|---|---|

Molecular Weight |

350.97 g/mol |

IUPAC Name |

2-(2,6-dichlorophenyl)-4-iodopyrimidine |

InChI |

InChI=1S/C10H5Cl2IN2/c11-6-2-1-3-7(12)9(6)10-14-5-4-8(13)15-10/h1-5H |

InChI Key |

DDRYAMOWGBBLJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NC=CC(=N2)I)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dichlorophenyl)-4-iodopyrimidine typically involves the coupling of 2,6-dichlorophenyl derivatives with pyrimidine precursors. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Dichlorophenyl)-4-iodopyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can engage in further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: For substitution reactions.

Oxidizing and Reducing Agents: For redox reactions.

Major Products: The products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

2-(2,6-Dichlorophenyl)-4-iodopyrimidine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-4-iodopyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- Substituent Position and Halogen Effects : The iodine atom in the target compound contrasts with chlorine in 4-(4-chlorophenyl)-2,6-diphenylpyrimidine. Iodine’s larger atomic radius and polarizability may enhance halogen bonding interactions, relevant in crystal engineering or receptor binding .

- Heterocycle Influence : Clonidine’s imidazoline core demonstrates how the same dichlorophenyl group can yield divergent bioactivity when paired with different heterocycles .

Research Findings and Analytical Data

Spectroscopic Characterization

- Mass Spectrometry (MS) : Compounds like those in and are routinely analyzed via ESI-MS. For example, 4-(4-chlorophenyl)-2,6-diphenylpyrimidine (MW 342.82) showed a molecular ion peak consistent with its formula . Similar methods would apply to the target compound.

- Nuclear Magnetic Resonance (NMR) : Protons adjacent to electron-withdrawing groups (e.g., dichlorophenyl) typically deshield, as seen in ’s δ 3.78 (s, 3H) signal for methoxy groups near electronegative substituents .

Physicochemical Properties

- Solubility: The dichlorophenyl group likely reduces aqueous solubility compared to non-halogenated pyrimidines. In contrast, Clonidine’s imidazoline core improves bioavailability despite similar substituents .

- Reactivity: The 4-iodo position in the target compound is primed for palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions), a common strategy in pharmaceutical derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.